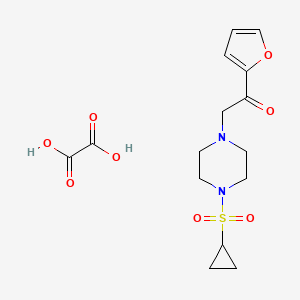
2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C15H20N2O8S and its molecular weight is 388.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a furan moiety. The molecular formula is C14H18N2O4S, with a molecular weight of approximately 306.37 g/mol.
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit various pharmacological activities:
- Anticancer Activity : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of the furan ring may enhance these effects by interacting with cellular targets involved in cancer progression.
- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, potentially reducing cytokine release and macrophage activation in response to stimuli such as lipopolysaccharides (LPS) or other pro-inflammatory agents.
- Neuroprotective Effects : Certain piperazine derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : Compounds with similar structures have been noted to act on neurotransmitter receptors, which could explain their neuroprotective and psychoactive properties.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of piperazine, including those with cyclopropylsulfonyl substitutions, exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.6 | Apoptosis induction |
| A549 (Lung) | 12.3 | Cell cycle arrest |
Study 2: Anti-inflammatory Effects
In an in vitro model using murine macrophages, the compound was shown to reduce the secretion of pro-inflammatory cytokines (IL-6, TNF-alpha) when stimulated with LPS. This suggests potential use in treating inflammatory diseases.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 250 | 80 |
| TNF-alpha | 300 | 100 |
属性
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-(furan-2-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S.C2H2O4/c16-12(13-2-1-9-19-13)10-14-5-7-15(8-6-14)20(17,18)11-3-4-11;3-1(4)2(5)6/h1-2,9,11H,3-8,10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTGFPXXZVTIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














